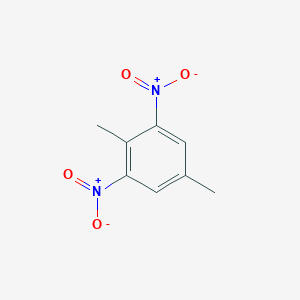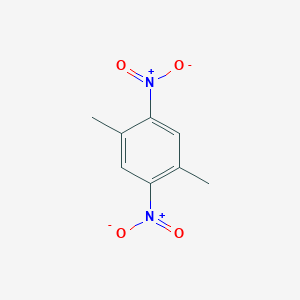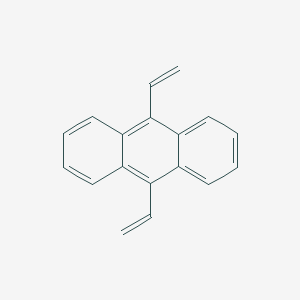
7-(Trifluoromethyl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)quinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the quinoxaline family, which is widely used in medicinal chemistry due to its diverse biological activities.
科学的研究の応用
7-(Trifluoromethyl)quinoxalin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of its main applications is in medicinal chemistry. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
実験室実験の利点と制限
The advantages of using 7-(Trifluoromethyl)quinoxalin-2-amine in lab experiments include its high yield synthesis method, its diverse biological activities, and its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects.
将来の方向性
There are several future directions for the study of 7-(Trifluoromethyl)quinoxalin-2-amine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic effects. Additionally, more research is needed to evaluate its safety and potential side effects, in order to determine its suitability for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method is efficient and provides a straightforward approach to synthesizing this compound. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. However, more research is needed to fully understand its mechanism of action, its potential side effects, and its suitability for clinical use.
合成法
The synthesis of 7-(Trifluoromethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a high yield. This method is efficient and provides a straightforward approach to synthesizing this compound.
特性
CAS番号 |
59489-42-8 |
|---|---|
分子式 |
C9H6F3N3 |
分子量 |
213.16 g/mol |
IUPAC名 |
7-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15) |
InChIキー |
GNIUDFFVKMMRPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
正規SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
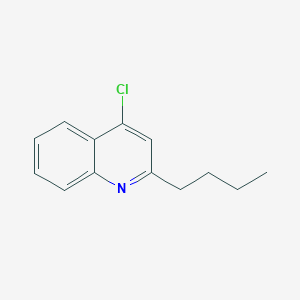
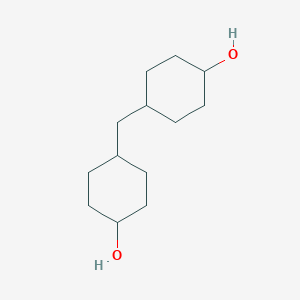

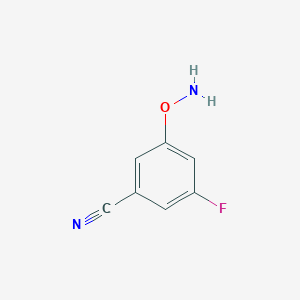

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
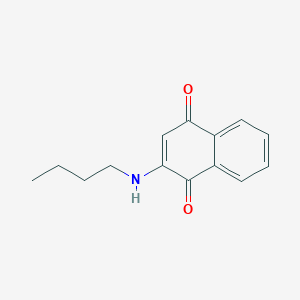
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)

